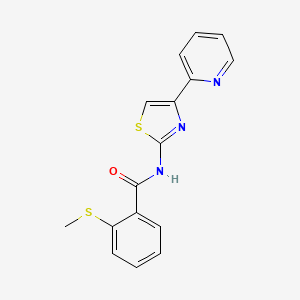

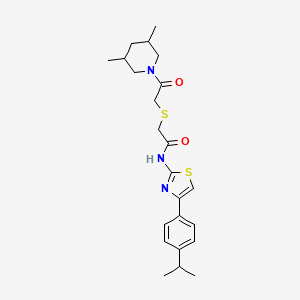

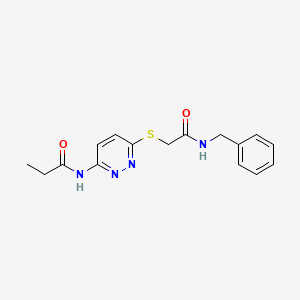

2-methylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to exhibit various biochemical and physiological effects, making it a valuable tool for researchers in different fields.

Aplicaciones Científicas De Investigación

Alternative Product Synthesis

In one study, 2-methylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide derivatives were obtained as alternative products in a one-pot cyclocondensation process involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, piperidine, and ω-bromoacetophenone. This highlights its potential use in diverse synthetic pathways in organic chemistry (Krauze et al., 2007).

Electrophoresis of Related Substances

A study conducted on the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including derivatives of this compound, revealed the compound's importance in pharmaceutical analysis and quality control (Ye et al., 2012).

Metal Complex Synthesis

Research aimed at synthesizing metal complexes with derivatives of this compound demonstrated its potential for increasing the biological and catalytic potential of ligands in pharmaceutical and chemical industries (Orie et al., 2021).

Application in Luminescence

A study on pyridyl substituted benzamides, closely related to 2-methylsulfanyl derivatives, showed potential applications in materials science due to their aggregation-enhanced emission and multi-stimuli-responsive properties (Srivastava et al., 2017).

Green Synthesis of Carboxamides

A study on the green synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, closely related to 2-methylsulfanyl derivatives, emphasized the potential for environmentally friendly synthetic routes (Horishny & Matiychuk, 2020).

Directing Group in Chemical Reactions

The use of 2-(pyridin-2-yl)aniline, related to the 2-methylsulfanyl compound, as a directing group in promoting C-H amination mediated by cupric acetate, indicates its utility in facilitating specific chemical transformations (Zhao et al., 2017).

Anticancer Activity Evaluation

Research on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, structurally similar to 2-methylsulfanyl derivatives, showed significant anticancer activity, revealing the compound's potential in medicinal chemistry (Ravinaik et al., 2021).

Propiedades

IUPAC Name |

2-methylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS2/c1-21-14-8-3-2-6-11(14)15(20)19-16-18-13(10-22-16)12-7-4-5-9-17-12/h2-10H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJARZYJNVSBADE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-methyl-1H-imidazol-2-yl)carbonyl]isoquinoline](/img/structure/B2631015.png)

![10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,9-diphenylacridine](/img/structure/B2631024.png)

![(E)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2631027.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one](/img/structure/B2631034.png)

![Ethyl 4-(4-chlorophenyl)-2-[(2-quinolin-2-ylsulfanylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2631038.png)